molecular formula C20H21FN2O3 B6006030 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide

Cat. No. B6006030
M. Wt: 356.4 g/mol
InChI Key: LVWDMDWAISQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, also known as FPEP, is a chemical compound that has been synthesized for scientific research applications. FPEP belongs to the class of pyrrolidinyl amides and has been found to have potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide is not fully understood. However, it has been proposed that N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide acts by modulating the activity of certain neurotransmitters in the brain. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and analgesic effects. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has several advantages for lab experiments. It has been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has also been found to have good solubility in various solvents, which makes it easy to use in experiments. However, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has some limitations as well. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide is expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail. In addition, future studies could focus on optimizing the synthesis method of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide to make it more cost-effective. Furthermore, future studies could investigate the potential use of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide involves the reaction of 4-fluorophenethylamine with pyrrolidine-3,5-dione, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. The final product is obtained after purification through column chromatography. The purity of the synthesized N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide is confirmed through various analytical techniques such as NMR spectroscopy, LC-MS, and HPLC.

Scientific Research Applications

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide has been found to have potential applications in cancer therapy.

properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-16-8-6-15(7-9-16)10-11-23-13-17(12-20(23)25)22-19(24)14-26-18-4-2-1-3-5-18/h1-9,17H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWDMDWAISQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.